

# A Comparative Guide to the Spectroscopic Data of Neonicotinoid Precursors

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## Compound of Interest

Compound Name: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine

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This guide provides a detailed comparison of the spectroscopic data for two key neonicotinoid precursors: 2-chloro-5-chloromethylpyridine and 6-chloronicotinic acid. The information presented herein is intended to support research and development efforts in the synthesis and analysis of neonicotinoid insecticides by offering a side-by-side view of their fundamental spectral characteristics.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 2-chloro-5-chloromethylpyridine and 6-chloronicotinic acid.

### 2-chloro-5-chloromethylpyridine

Spectroscopic Technique	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 8.42 (d, J=2.4 Hz, 1H), 7.74 (dd, J=8.2, 2.4 Hz, 1H), 7.39 (d, J=8.2 Hz, 1H), 4.58 (s, 2H)
<sup>13</sup> C NMR	150.9, 149.8, 139.5, 124.2, 130.7, 45.5 ppm
Infrared (IR)	Major peaks at 1578, 1450, 1378, 1112, 812 cm <sup>-1</sup>
Mass Spectrometry (EI)	m/z: 161 (M+), 126, 91, 64

## 6-chloronicotinic acid

Spectroscopic Technique	Data
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 8.91 (d, J=2.4 Hz, 1H), 8.31 (dd, J=8.2, 2.4 Hz, 1H), 7.68 (d, J=8.2 Hz, 1H)
<sup>13</sup> C NMR	165.8, 153.2, 151.9, 140.5, 125.1, 123.8 ppm
Infrared (IR)	Major peaks at 3440-2400 (broad), 1705, 1580, 1460, 1300, 830 cm <sup>-1</sup>
Mass Spectrometry (EI)	m/z: 157 (M+), 140, 112, 84, 58

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the solid precursor was dissolved in 0.7 mL of a deuterated solvent (CDCl<sub>3</sub> for 2-chloro-5-chloromethylpyridine and DMSO-d<sub>6</sub> for 6-chloronicotinic acid) in a standard 5 mm NMR tube.
- Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
- <sup>1</sup>H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.
- <sup>13</sup>C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.
- Data Processing: The resulting Free Induction Decays (FIDs) were processed with an exponential window function (line broadening of 0.3 Hz for <sup>1</sup>H and 1 Hz for <sup>13</sup>C) and Fourier transformed. Chemical shifts were referenced to the residual solvent peak.

### Infrared (IR) Spectroscopy

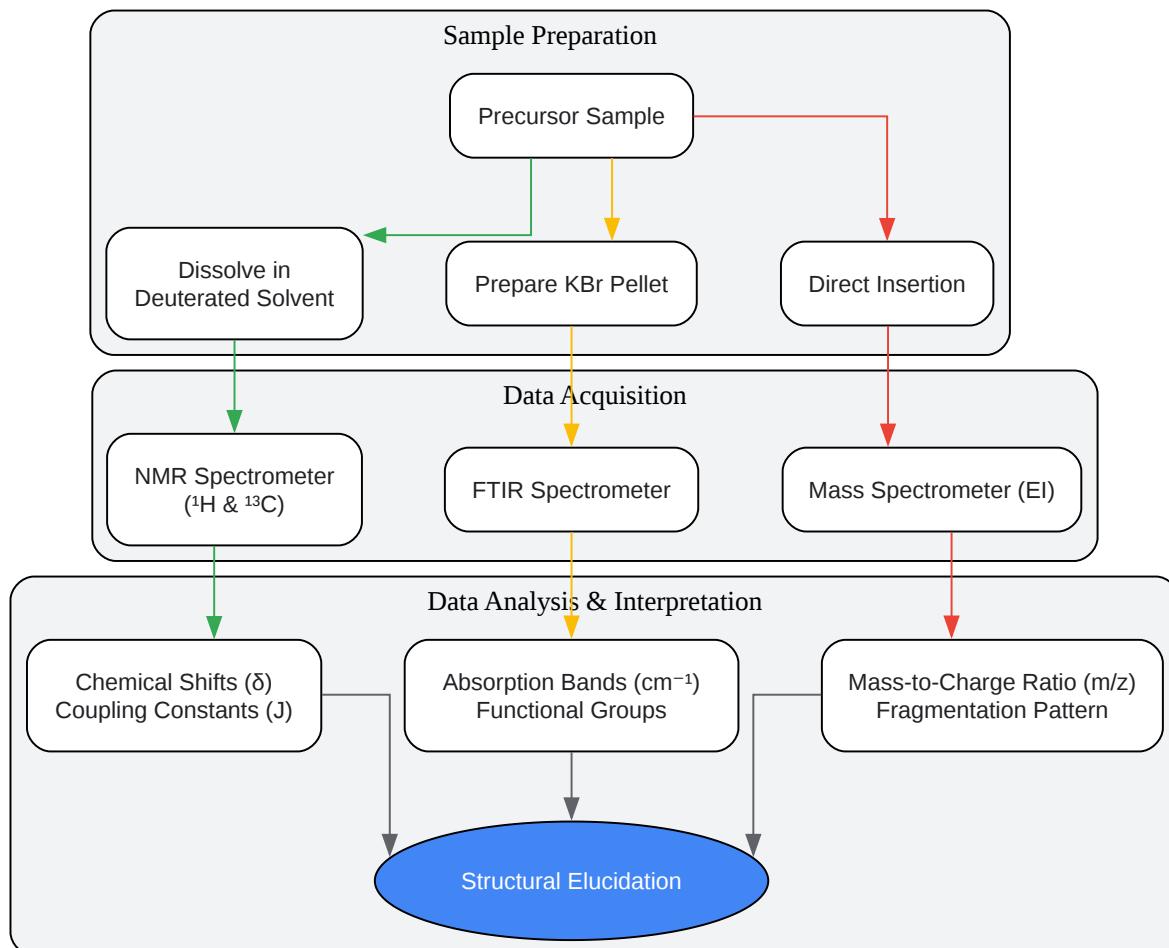
- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid precursor was finely ground in an agate mortar and pestle.<sup>[1]</sup> About 100 mg of dry, IR-grade potassium bromide (KBr) was added, and the mixture was thoroughly ground to a fine powder.<sup>[1]</sup> This mixture was then pressed into a thin, transparent pellet using a hydraulic press.<sup>[1]</sup>
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
- Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was also acquired and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: The solid precursor was introduced into the mass spectrometer via a direct insertion probe.
- Instrumentation: An electron ionization (EI) mass spectrometer was used.
- Ionization: The sample was vaporized and then ionized by a 70 eV electron beam.
- Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Data Acquisition: The mass spectrum was scanned over a range of m/z 50-500.

## Experimental Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of neonicotinoid precursors.

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Caption: Workflow for Spectroscopic Analysis of Neonicotinoid Precursors.

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## References

- 1. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem  
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